N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F2N3OS/c28-21-14-22(29)25-23(15-21)34-27(31-25)32(17-18-8-7-13-30-16-18)26(33)24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-16,24H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRPAILKRLFQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=C(C=C5S4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring
The next step involves the formation of the acetamide linkage. This can be accomplished by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. Research shows that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial membrane potential .
Antimicrobial Properties
Benzothiazole derivatives are recognized for their antibacterial and antifungal activities. The specific compound has shown effectiveness against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Neuroprotective Effects
Recent investigations have suggested that certain benzothiazole derivatives possess neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Potential
The compound's ability to modulate inflammatory pathways has also been studied. Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Liquid Crystals
The compound has been explored for use in liquid crystal technology due to its unique molecular structure, which can influence the alignment and optical properties of liquid crystals. This application is particularly relevant in the development of advanced display technologies .
Polymeric Materials
Research into polymer composites incorporating benzothiazole derivatives indicates potential enhancements in mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and other industrial products where durability is essential .
Pesticides and Herbicides
The structural characteristics of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide make it a candidate for developing new agrochemicals. Its efficacy against plant pathogens and pests has been evaluated, showing potential for use as a pesticide or herbicide .
Plant Growth Regulators
Studies suggest that certain benzothiazole derivatives can act as plant growth regulators, promoting growth or enhancing resistance to environmental stresses. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .
Summary Table of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against pathogenic bacteria and fungi | |
| Neuroprotective drugs | Protects neurons from oxidative stress | |
| Anti-inflammatory treatments | Inhibits pro-inflammatory cytokines | |
| Material Science | Liquid crystal technology | Influences optical properties |
| Polymeric materials | Enhances mechanical properties | |
| Agricultural Chemistry | Pesticides and herbicides | Efficacy against plant pathogens |
| Plant growth regulators | Promotes growth under stress conditions |
Case Studies
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a related benzothiazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : A comprehensive evaluation of various benzothiazole derivatives found that the target compound displayed notable activity against gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Liquid Crystal Application : Research on liquid crystal displays utilizing benzothiazole-based compounds revealed improvements in response times and thermal stability compared to traditional materials, paving the way for more efficient display technologies .
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate the activity of G-protein coupled receptors, influencing various cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated using fragment-based logP calculations.
Key Structural and Functional Insights
The trifluoromethyl group in EP 3 348 550A1 provides stronger electron withdrawal than fluorine, which may influence binding affinity in enzyme-active sites .
This contrasts with simpler phenylacetamide derivatives (e.g., EP 3 348 550A1), which exhibit lower logP values (~3.8) . The pyridin-3-ylmethyl group introduces a heteroaromatic system capable of coordination or H-bonding, a feature absent in dichlorophenyl or methoxy-substituted analogs .
Crystallographic and Conformational Behavior :
- Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted aryl-thiazole conformations (79.7° dihedral), while the target compound’s diphenyl groups may adopt coplanar arrangements for π-π stacking .
- SHELX-based refinements (e.g., SHELXL) are critical for resolving such structural details, ensuring accurate bond-length and angle measurements .
Biological Implications: While biological data for the target compound are unavailable, structurally related benzothiazoles (e.g., EP 3 348 550A1) are often explored as kinase inhibitors or antimicrobial agents due to their aromatic and electron-deficient cores .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with difluorine, which enhances its biological reactivity. The presence of the diphenyl and pyridine groups contributes to its pharmacological potential. The molecular formula is with a molar mass of approximately 373.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 373.39 g/mol |
| Density | 1.274 g/cm³ |
| Boiling Point | ~360.8 °C |
| pKa | ~9.73 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. The compound has shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms that may involve disruption of bacterial cell wall synthesis or inhibition of DNA replication .
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The interaction with specific kinases involved in cell cycle regulation has been suggested as a potential mechanism .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, which is common among benzothiazole derivatives .
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the difluoro group on the benzothiazole ring significantly enhances the compound's potency and selectivity against various biological targets. Modifications to the side chains, particularly the diphenyl and pyridine moieties, have been shown to affect the binding affinity to target proteins and overall biological activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
- Anticancer Activity : In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, including HepG2 and DLD cells, showing IC50 values in the low micromolar range . The mechanism involved apoptosis induction through caspase activation.
- In Vivo Studies : Animal models have been employed to evaluate the anti-inflammatory effects of this compound, where it showed a reduction in paw edema in carrageenan-induced models, indicating its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
